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Compound of Interest

Compound Name: RTIOX-372

CAS No.: 2162960-46-3

Cat. No.: B610585

Get Quote

Executive Summary
RTIOX-372 (Compound 39) is a novel, high-affinity antagonist of the Orexin-1 Receptor

(OX1R), developed to overcome the physicochemical limitations of earlier

tetrahydroisoquinoline (THIQ) derivatives. Unlike its predecessor RTIOX-276, which utilized

fluorinated side chains, RTIOX-372 incorporates a bis-dimethylamino substitution pattern. This

structural modification drastically enhances kinetic solubility (>200 µM) and blood-brain barrier

(BBB) permeability while maintaining >1000-fold selectivity over the Orexin-2 Receptor

(OX2R). It is a critical tool compound in addiction biology, specifically for attenuating cocaine-

seeking behavior by modulating phasic dopamine signaling.

Chemical Identity & Structure
RTIOX-372 is built upon a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, functionalized to

optimize ligand-receptor interactions within the OX1R binding pocket.

2.1. Physicochemical Data
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Property Value

Compound Name RTIOX-372

IUPAC Name

2-(1-(3-(dimethylamino)-4-methoxybenzyl)-7-

(dimethylamino)-6-methoxy-3,4-

dihydroisoquinolin-2(1H)-yl)-N-(pyridin-3-

ylmethyl)acetamide

CAS Number 2162960-46-3

Molecular Formula C₃₀H₃₉N₅O₃

Molecular Weight 517.67 g/mol

Solubility (Kinetic) > 200 µM (pH 7.4)

LogP (Calculated) 3.1 (Optimized from >5.0 in precursors)

Topological Polar Surface Area ~85 Å²

2.2. Structural Analysis
The molecule consists of three distinct pharmacophoric regions:

The Core (THIQ): A 6-methoxy-7-(dimethylamino)-1,2,3,4-tetrahydroisoquinoline system. The

7-dimethylamino group is a critical electron-donating replacement for the lipophilic

trifluoroethoxy group found in RTIOX-276.

The "Top" Substituent (Position 1): A 3-(dimethylamino)-4-methoxybenzyl group. The

introduction of a second basic amine here improves solubility via protonation at physiological

pH.

The "Right" Linker (Position 2): An acetamide linker connecting the THIQ nitrogen to a

pyridin-3-ylmethyl moiety, essential for hydrogen bonding within the receptor active site.

SMILES String:

COc1cc2c(cc1N(C)C)CCN(CC(=O)NCC3=CN=CC=C3)C2Cc4ccc(OC)c(N(C)C)c4
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The synthesis of RTIOX-372 requires a convergent approach, utilizing a Bischler-Napieralski

cyclization followed by a late-stage reductive amination to install the key dimethylamino groups.

3.1. Synthetic Workflow (DOT Visualization)
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Target: Phenol -> OMe

Nitro Reduction (Raney Ni)
Target: NO2 -> NH2
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Target: NH2 -> N(Me)2
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Figure 1: Convergent synthetic pathway for RTIOX-372, highlighting the installation of the bis-

dimethylamino features.

3.2. Detailed Protocol
Amide Coupling: React 3-methoxy-4-nitrophenethylamine with 4-hydroxy-3-nitrophenylacetic

acid using standard coupling agents (EDC/HOBt) to form the amide.

O-Methylation: Treat the phenolic amide with iodomethane (MeI) and potassium carbonate

(K₂CO₃) in DMF to convert the phenol to a methoxy group.

Nitro Reduction: Hydrogenate using Raney Nickel to convert both nitro groups to anilines.

Carbamate Protection: Protect the resulting primary amines as methyl carbamates using

methyl chloroformate. This prevents interference during cyclization.

Cyclization: Perform a Bischler-Napieralski cyclization using POCl₃ in acetonitrile, followed

by reduction of the imine intermediate with Sodium Borohydride (NaBH₄) to yield the

tetrahydroisoquinoline core.

N-Alkylation: Alkylate the secondary amine of the THIQ ring with 2-chloro-N-(pyridin-3-

ylmethyl)acetamide in the presence of a base (DIEA) and KI.

Deprotection & Methylation: Hydrolyze the carbamates with NaOH to regenerate the primary

amines. Finally, perform a reductive amination using excess formaldehyde (HCHO) and

Sodium Cyanoborohydride (NaCNBH₃) to methylate both amino groups, yielding RTIOX-
372.

Pharmacological Properties
4.1. Mechanism of Action
RTIOX-372 functions as a competitive antagonist at the Orexin-1 Receptor (OX1R), a Gq-

coupled GPCR.

Pathway: Blocks Orexin-A binding

Prevents Gq activation
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Inhibits PLC

Reduces IP3/DAG production

Prevents intracellular Ca²⁺ mobilization.

Downstream Effect: Attenuates neuronal firing in the Ventral Tegmental Area (VTA),

specifically reducing drug-induced phasic dopamine release.

4.2. Selectivity & Potency Profile
Target Affinity / Activity Notes

OX1R (Human) Ki < 10 nM Highly Potent

OX2R (Human) Ki > 10,000 nM >1000-fold Selectivity

P-glycoprotein (Pgp) Efflux Ratio = 3.3 Low substrate potential

BBB Permeability Papp = 14.7 × 10⁻⁶ cm/s High CNS penetration

4.3. Signaling Pathway Inhibition (DOT Visualization)
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Figure 2: Mechanism of action. RTIOX-372 blocks the OX1R, preventing the signaling cascade

that leads to dopamine release associated with drug craving.

Experimental Protocols
5.1. Calcium Mobilization Assay (In Vitro Potency)

Objective: Determine IC₅₀ of RTIOX-372 against Orexin-A induced calcium release.
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Cells: CHO-K1 cells stably expressing human OX1R.

Reagents: FLIPR Calcium 6 Assay Kit, Probenecid.

Protocol:

Seed cells (10k/well) in 384-well black plates; incubate overnight.

Load cells with Calcium 6 dye + 2.5 mM Probenecid for 1 hour at 37°C.

Add RTIOX-372 (serial dilutions) and incubate for 15 min.

Challenge with Orexin-A (EC₈₀ concentration).

Measure fluorescence (Ex 485nm / Em 525nm) on a FLIPR Tetra system.

Validation: IC₅₀ should be < 20 nM.

5.2. Kinetic Solubility Assay
Objective: Verify the >200 µM solubility claim.

Protocol:

Prepare 10 mM stock of RTIOX-372 in DMSO.

Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO).

Incubate for 2 hours at room temperature with shaking.

Filter using a 0.45 µm PVDF membrane.

Analyze filtrate via HPLC-UV (254 nm).

Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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